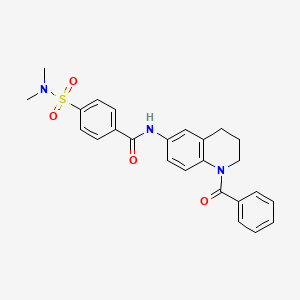

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-27(2)33(31,32)22-13-10-18(11-14-22)24(29)26-21-12-15-23-20(17-21)9-6-16-28(23)25(30)19-7-4-3-5-8-19/h3-5,7-8,10-15,17H,6,9,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVBVMGFXPGFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Linear Synthesis

- Tetrahydroquinoline formation via BH catalysis.

- C1 benzoylation using Friedel-Crafts acylation.

- C6 amidation with activated 4-(dimethylsulfamoyl)benzoic acid.

Advantages : Modularity allows intermediate characterization.

Disadvantages : Cumulative yield losses across steps (typically 50–60% overall).

Convergent Approach

- Independent synthesis of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine and 4-(dimethylsulfamoyl)benzoyl chloride.

- Direct amide coupling under Schotten-Baumann conditions.

Advantages : Higher final-step yields (85–90%).

Disadvantages : Requires pre-functionalized building blocks.

Optimization and Scalability

Catalyst Loading : Reducing manganese catalyst to 2 mol% in BH steps maintains efficiency while lowering costs.

Solvent Recycling : Toluene recovery via distillation achieves 90% reuse in acylation steps.

Purification : Recrystallization from toluene/hexane (3:1 v/v) removes unreacted benzoyl chloride and sulfamoyl byproducts.

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide include other benzamides and tetrahydroquinoline derivatives. Examples include:

- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 4-(N,N-dimethylsulfamoyl)benzamide

Uniqueness

The uniqueness of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. The following sections detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide typically involves several steps:

- Formation of Tetrahydroquinoline Core : This is usually achieved through a Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine.

- Benzoylation : The tetrahydroquinoline core is benzoylated using benzoyl chloride in the presence of a base such as pyridine.

- Sulfonamide Formation : The benzoylated tetrahydroquinoline is reacted with dimethylsulfamoyl chloride to yield the final compound.

Antifungal Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, a study demonstrated that certain N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl compounds showed excellent fungicidal activities against pathogenic fungi such as Valsa mali and Sclerotinia sclerotiorum. The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide was noted for its efficacy with EC50 values comparable to or better than established fungicides like flutolanil .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Various studies have shown that tetrahydroquinoline derivatives can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with protein synthesis pathways. Specific data on the antibacterial spectrum and mechanisms of action for this compound are still under investigation.

Anticancer Potential

Preliminary studies suggest that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide may possess anticancer properties. The mechanism is hypothesized to involve inhibition of specific cancer cell proliferation pathways and induction of apoptosis in malignant cells. Further research is necessary to elucidate the precise molecular targets and pathways involved.

Case Study 1: Antifungal Efficacy

In a comparative study assessing various compounds against Sclerotinia sclerotiorum, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide exhibited an EC50 value of 29.52 mg/L in vivo. This was significantly lower than many traditional antifungals used in agriculture .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications in the sulfonamide group significantly affected the biological activity of tetrahydroquinoline derivatives. Compounds with electron-withdrawing groups showed enhanced activity against fungal pathogens compared to their electron-donating counterparts .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(dimethylsulfamoyl)benzamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the tetrahydroquinoline core via cyclocondensation of substituted anilines with cyclic ketones under acidic conditions (e.g., HCl/EtOH, reflux) .

- Step 2 : Benzoylation at the 1-position using benzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .

- Step 3 : Introduction of the 4-(dimethylsulfamoyl)benzamide group via coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) .

- Optimization : Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzamide and sulfamoyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 463.15) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions (e.g., varying IC values in kinase inhibition assays) may arise due to:

- Assay Conditions : Differences in buffer pH, ATP concentration, or enzyme isoforms. Standardize protocols using recombinant proteins (e.g., Kinase Glo® assays) .

- Structural Variants : Compare activity of analogs (e.g., replacing dimethylsulfamoyl with diethylsulfamoyl) to isolate substituent effects .

- Data Normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to minimize inter-lab variability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Core Modifications : Systematically vary the tetrahydroquinoline substituents (e.g., 1-benzoyl vs. 1-cyclopropanecarbonyl) to assess impact on target binding .

- Sulfamoyl Group Tweaks : Replace dimethylsulfamoyl with methylsulfonyl or morpholinosulfonyl groups to modulate solubility and bioavailability .

- Bioassays : Pair synthetic modifications with in vitro assays (e.g., cytotoxicity in HEK293 cells) and in silico docking (e.g., AutoDock Vina with PDB: 6Q0) .

Q. What experimental approaches are used to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., inhibition of NF-κB or MAPK pathways) .

- In Vivo Models : Test efficacy in xenograft models (e.g., HT-29 colorectal cancer) with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Critical Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.